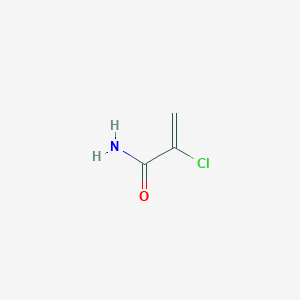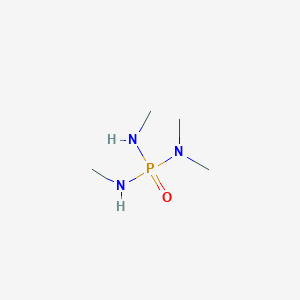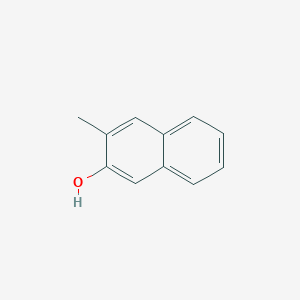
5-硝基吲哚-2-羧酸
概述
描述
5-Nitroindole-2-carboxylic acid is a chemical compound that has been the subject of various studies due to its potential applications in the field of organic chemistry and medicinal chemistry. It serves as a building block for various chemical reactions and can be modified into different derivatives for specific purposes.
Synthesis Analysis
The synthesis of 5-nitroindole-2-carboxylic acid derivatives has been explored in several studies. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its subsequent dehydrogenation to methyl 6-nitroindole-2-carboxylate has been reported with a total yield of 67% . Additionally, the conversion of 5-nitroindole-2-carboxylic acid into an acyl chloride followed by condensation to prepare 1-(5-nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine has been achieved with an overall yield of about 56% .
Molecular Structure Analysis
The molecular structure of 5-nitroindole-2-carboxylic acid allows for various chemical modifications. The presence of the nitro group and the carboxylic acid moiety makes it a versatile compound for further chemical transformations. The use of (1-nosyl-5-nitroindol-3-yl)methyl esters as a protective group for carboxylic acids has been demonstrated, showing stability under a broad range of conditions and easy deprotection under mild conditions .
Chemical Reactions Analysis
5-Nitroindole-2-carboxylic acid and its derivatives participate in various chemical reactions. Deprotonation studies of 5-nitroindole and its 2-carboxylate ion have shown increased deprotonation in the presence of self-assemblies of surfactants, which can be quantitatively accounted for by the binding of hydroxide ions and the indicators to the colloidal self-assemblies . This suggests that the compound's reactivity can be influenced by the surrounding environment, which is crucial for designing reaction conditions in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-nitroindole-2-carboxylic acid are influenced by its functional groups. The nitro group is an electron-withdrawing group that can affect the acidity of the carboxylic acid, while the indole moiety is a planar and aromatic system that contributes to the compound's stability and reactivity. The deprotonation studies in different surfactant solutions provide insights into the basicity constants of the compound in various media, which are slightly smaller than in water .
科学研究应用
1. HIV-1 Integrase Strand Transfer Inhibitors
- Methods of Application: The indole-2-carboxylic acid was found to inhibit the strand transfer of integrase, and the indole nucleus of the compound was observed to chelate with two Mg2+ ions within the active site of integrase . A series of indole-2-carboxylic acid derivatives were designed and synthesized for this purpose .
- Results or Outcomes: One of the synthesized compounds, compound 17a, was found to markedly inhibit the effect of integrase, with an IC50 value of 3.11 mM .
2. Inhibitors of Human AP Endonuclease 1
- Results or Outcomes: The binding of the indole-2-carboxylic acids at the remote pocket does not inhibit APE1 repair activity. The compounds lack significant APE1 inhibition under conditions (detergent) that disrupt aggregation .
3. Anticancer Immunomodulators
- Application Summary: 5-Nitroindole-2-carboxylic acid is used in the design and synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
- Methods of Application: The compound is used to inhibit tryptophan dioxygenase, an enzyme involved in the kynurenine pathway of tryptophan metabolism. This pathway is often upregulated in cancer, leading to immune suppression .
4. Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4)
- Application Summary: 5-Nitroindole-2-carboxylic acid has been studied as a potential positive allosteric modulator of metabotropic glutamate receptor 4 (mGlu4) .
- Methods of Application: The compound is used to modulate mGlu4, a G-protein coupled receptor involved in various neurological processes .
5. Tryptophan Dioxygenase Inhibitors
- Application Summary: 5-Nitroindole-2-carboxylic acid is used in the design and synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
- Methods of Application: The compound is used to inhibit tryptophan dioxygenase, an enzyme involved in the kynurenine pathway of tryptophan metabolism. This pathway is often upregulated in cancer, leading to immune suppression .
6. Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4)
安全和危害
5-Nitroindole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear personal protective equipment/face protection . It should be stored in a dry, cool, and well-ventilated place .
未来方向
属性
IUPAC Name |
5-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFOJSCXLFKDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325861 | |
| Record name | 5-Nitroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroindole-2-carboxylic acid | |
CAS RN |
16730-20-4 | |
| Record name | 16730-20-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-NITROINDOLE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
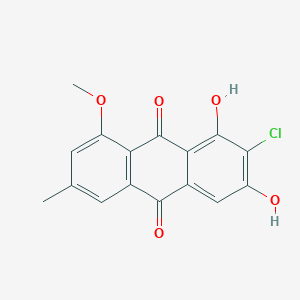
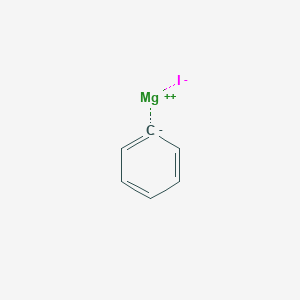
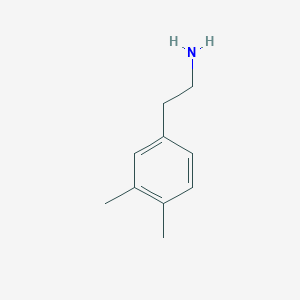
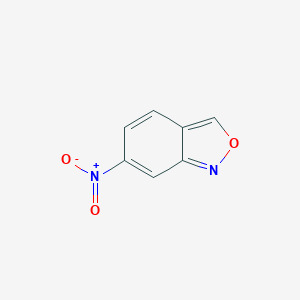
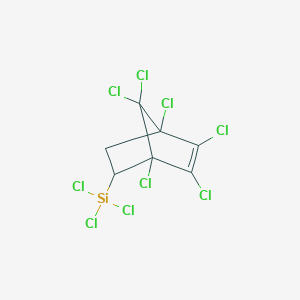
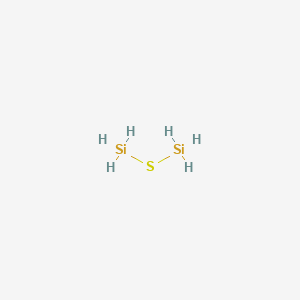
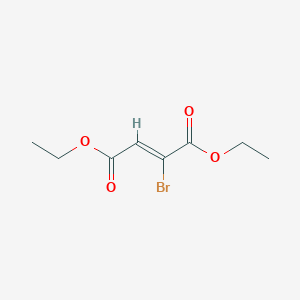
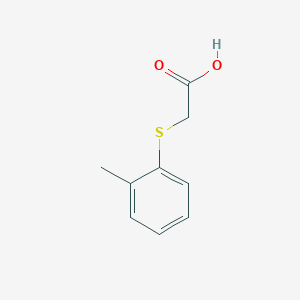
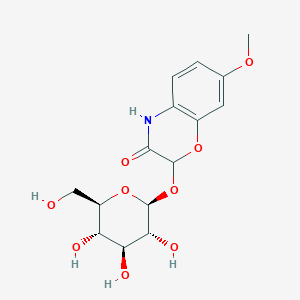
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
